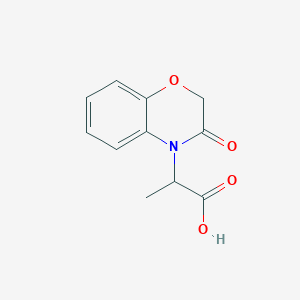

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(3-oxo-1,4-benzoxazin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-7(11(14)15)12-8-4-2-3-5-9(8)16-6-10(12)13/h2-5,7H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVBQNIVZKEXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)COC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the use of 2,5-dichlorobenzyl bromide as an alkylating agent in chemical synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzoxazine ring allows for substitution reactions, particularly at the nitrogen and oxygen positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like 2,5-dichlorobenzyl bromide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzoxazine ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

2-(6-Acetyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid (CAS 91119-98-1)

(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS 899710-24-8)

- Molecular formula: C₁₁H₁₁NO₄ (MW 221.21) .

- Key feature: A shorter acetic acid side chain and a methyl group at position 2 reduce steric hindrance compared to propanoic acid derivatives, possibly increasing membrane permeability.

- Purity : Commercial availability at 95% purity highlights its synthetic accessibility .

Comparative Data Table

Research Findings and Implications

- Bioactivity: Benzoxazinone derivatives are known for anti-inflammatory and antimicrobial activities. The propanoic acid side chain may enhance interactions with carboxylic acid-binding pockets in target proteins .

- Synthetic Accessibility : Compounds with methyl or acetyl substituents (e.g., CAS 876717-57-6, 91119-98-1) are commercially available at high purity, facilitating drug development .

- Methyl groups at C2 (e.g., CAS 876717-57-6) may stabilize the ring conformation, enhancing metabolic stability .

Biological Activity

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid, also known as 3-oxo-2,3-dihydro-4H-1,4-benzoxazine-4-acetic acid, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9NO4

- Molecular Weight : 207.19 g/mol

- CAS Number : 26494-55-3

- IUPAC Name : 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid

Antinociceptive and Anti-inflammatory Effects

Research indicates that derivatives of benzoxazine compounds exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. Specifically, compounds with a selective agonist action for the cannabinoid receptor type 2 (CB2) have shown promise in treating conditions associated with chronic pain and inflammation without central nervous system side effects .

Antimicrobial Activity

Studies have demonstrated that benzoxazine derivatives possess antibacterial and antifungal activities. For instance, a study examining various monomeric alkaloids found that certain derivatives exhibited strong inhibition against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating their potential as antimicrobial agents.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

Neuroprotective Properties

The neuroprotective potential of benzoxazine derivatives has been explored in the context of neurodegenerative diseases. Compounds activating the CB2 receptor may reduce neuroinflammation and protect neuronal cells from degeneration . This action is particularly relevant in conditions like Alzheimer's disease and multiple sclerosis.

The biological activity of this compound is largely attributed to its interaction with the endocannabinoid system, particularly through CB2 receptor activation. This mechanism leads to modulation of pain pathways and reduction of inflammatory responses without causing psychotropic effects typically associated with CB1 receptor activation .

Case Study 1: Analgesic Effects in Animal Models

In a controlled study involving animal models of neuropathic pain, administration of benzoxazine derivatives resulted in significant reductions in pain scores compared to control groups. The results suggest that these compounds can effectively modulate pain perception through peripheral mechanisms.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of benzoxazine derivatives showed that specific modifications to the chemical structure enhanced their efficacy against resistant strains of bacteria. The study highlighted the importance of structural optimization in developing effective antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclocondensation of substituted aniline derivatives with keto-acid precursors. Key steps include:

- Cyclization : Reacting 2-aminophenol derivatives with α-ketopropionic acid under acidic or basic conditions to form the benzoxazin core.

- Optimization : Yield improvements are achieved by controlling temperature (60–80°C) and using catalysts like p-toluenesulfonic acid. Solvent selection (e.g., ethanol or DMF) also impacts reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity.

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- NMR Spectroscopy : H and C NMR confirm the benzoxazin ring and propanoic acid moiety by identifying characteristic shifts (e.g., δ 4.2–4.5 ppm for the dihydro-oxazin protons) .

- IR Spectroscopy : Peaks at 1700–1750 cm indicate the presence of the carbonyl group (3-oxo) and carboxylic acid .

- X-ray Crystallography : Resolves stereochemistry and confirms the planar structure of the benzoxazin core .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the benzoxazin core influence the compound’s bioactivity compared to its thiazine analogs?

The benzoxazin ring’s oxygen atom enhances electron density, improving hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). In contrast, sulfur-containing thiazine analogs (e.g., benzothiazines) exhibit stronger lipophilicity, altering membrane permeability and metabolic stability . Comparative studies using in vitro assays (e.g., enzyme inhibition) can quantify these differences .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar derivatives?

- Meta-Analysis : Systematically compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and cell lines used.

- Structure-Activity Relationship (SAR) Modeling : Use computational tools (e.g., CoMFA) to correlate substituent effects (e.g., electron-withdrawing groups on the benzoxazin ring) with activity trends .

- Dose-Response Studies : Re-evaluate conflicting results with standardized concentrations and timepoints .

Q. How can computational methods like molecular docking predict binding affinities with biological targets?

- Target Selection : Prioritize receptors with known affinity for benzoxazin derivatives (e.g., GABA receptors or kinase enzymes).

- Docking Workflow :

- Prepare the ligand (protonation state, energy minimization).

- Use software like AutoDock Vina to simulate binding poses.

- Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Q. What are the challenges in X-ray crystallography for determining the compound’s stereochemistry?

- Crystal Growth : The compound’s carboxylic acid group promotes polymorphism, requiring solvent screening (e.g., methanol/water mixtures) to obtain high-quality crystals.

- Data Collection : Low electron density for the propanoic acid side chain may necessitate synchrotron radiation for resolution improvement .

Q. How do substituents on the benzoxazin ring affect solubility and pharmacokinetic properties?

- Electron-Withdrawing Groups (e.g., -NO) : Reduce solubility in aqueous media but enhance metabolic stability by slowing cytochrome P450 oxidation.

- Hydrophilic Groups (e.g., -OH) : Improve aqueous solubility but may increase renal clearance.

- Experimental Validation : Use logP measurements (shake-flask method) and in vivo PK studies in rodent models to quantify effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.